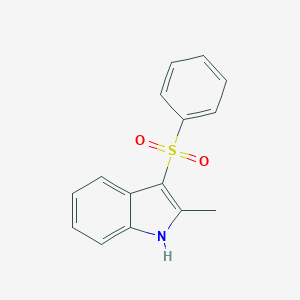

2-Methyl-3-(phenylsulfonyl)-1H-indole

Description

Structure

3D Structure

Properties

CAS No. |

107267-01-6 |

|---|---|

Molecular Formula |

C15H13NO2S |

Molecular Weight |

271.3 g/mol |

IUPAC Name |

3-(benzenesulfonyl)-2-methyl-1H-indole |

InChI |

InChI=1S/C15H13NO2S/c1-11-15(13-9-5-6-10-14(13)16-11)19(17,18)12-7-3-2-4-8-12/h2-10,16H,1H3 |

InChI Key |

FAUCILQLCGXNLU-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=CC=CC=C2N1)S(=O)(=O)C3=CC=CC=C3 |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)S(=O)(=O)C3=CC=CC=C3 |

Synonyms |

2-methyl-3-(phenylsulfonyl)indole |

Origin of Product |

United States |

Reactivity and Transformations of 2 Methyl 3 Phenylsulfonyl 1h Indole and Its Analogs

Electrophilic Aromatic Substitution on the Indole (B1671886) Nucleus

Preferred Sites of Electrophilic Attack (C-3 vs. C-2)

The indole ring is an electron-rich heterocyclic system, making it susceptible to electrophilic attack. The preferred site of this attack is typically the C-3 position. This preference can be explained by examining the stability of the resulting carbocation intermediates, often referred to as Wheland intermediates. ic.ac.ukyoutube.com

When an electrophile attacks the C-3 position, the positive charge can be delocalized over the C-2 atom and the nitrogen atom, resulting in a more stable intermediate that preserves the aromaticity of the benzene (B151609) ring. ic.ac.ukyoutube.com In contrast, attack at the C-2 position leads to an intermediate where the positive charge is localized on the nitrogen atom, disrupting the aromatic sextet of the benzene portion of the indole nucleus to a greater extent. ic.ac.ukyoutube.com This makes the C-2 substituted intermediate less stable. ic.ac.uk

Influence of the Phenylsulfonyl Group on Regioselectivity and Reactivity

The presence of a phenylsulfonyl group on the indole nitrogen significantly influences the reactivity and regioselectivity of electrophilic aromatic substitution. The N-phenylsulfonyl group is a strong electron-withdrawing group. This has several consequences:

Altered Regioselectivity: While C-3 is the preferred site of attack in unsubstituted indoles, the N-phenylsulfonyl group can direct electrophiles to the C-2 position. This is because the strong electron-withdrawing effect of the sulfonyl group makes the C-3 position less nucleophilic. semanticscholar.org

Facilitation of Nucleophilic Attack: The electron-withdrawing phenylsulfonyl group makes the indole ring more susceptible to nucleophilic attack. researchgate.netnih.gov

Selective Nitration with Non-Acidic Agents

Traditional nitration methods often employ harsh acidic conditions which can be detrimental to the indole nucleus, leading to undesired side reactions and decomposition. To circumvent this, milder, non-acidic nitrating agents have been developed for the regioselective nitration of indoles. nih.gov

One such method involves the use of ammonium (B1175870) tetramethylnitrate in the presence of trifluoroacetic anhydride. nih.gov This combination generates trifluoroacetyl nitrate (B79036) in situ, which acts as an electrophilic nitrating agent. nih.gov This method has been shown to be effective for the regioselective nitration of various indole derivatives at the C-3 position under non-acidic and non-metallic conditions. nih.gov

Alkylation Reactions at Indole Positions

Alkylation of the indole nucleus can be achieved at various positions, depending on the reaction conditions and the nature of the substituents on the indole ring. For N-phenylsulfonylated indoles, alkylation can be directed to either the C-2 or C-3 position.

For instance, the reaction of 2-indolylcyanocuprates with allylic bromides has been shown to afford 2-allylindoles. clockss.org On the other hand, treatment of N-phenylsulfonyl indole with certain electrophiles can lead to substitution at the C-3 position. nih.gov The presence of the N-phenylsulfonyl group can also facilitate the deprotonation at the α-position of a C-3 substituent, allowing for further functionalization at that site. nih.gov

The following table summarizes some examples of alkylation reactions on indole derivatives:

| Indole Derivative | Alkylating Agent | Catalyst/Conditions | Product | Reference |

| 1-Methylindole | Allylic bromides | CuCN, 2-lithioindoles | 2-Allylindoles | clockss.org |

| N-Boc-3-(1-tosylmethyl)indole | Various electrophiles | Sodium hydride in DMF | N-protected C-3 substituted indoles | nih.gov |

| 3-methylindole | α-iodosulfone | DABCO, light irradiation | 3-Methyl-2-((phenylsulfonyl)methyl)-1H-indole | beilstein-journals.org |

Nucleophilic Reactivity of Activated Indole Systems

Nucleophilic Attack on Electron-Deficient Indoles

The introduction of electron-withdrawing groups, such as the phenylsulfonyl group, onto the indole nucleus renders the ring system electron-deficient and thus susceptible to nucleophilic attack. nih.govnih.gov This is a reversal of the typical reactivity of the electron-rich indole ring.

The N-phenylsulfonyl group, in particular, activates the indole ring towards nucleophilic substitution. semanticscholar.org This activation is crucial for a variety of synthetic transformations. For example, the phenylsulfonyl group can act as a leaving group in the presence of a base, generating a reactive alkylideneindolenine intermediate. This intermediate can then be trapped by a nucleophile to yield a C-3 functionalized indole. nih.gov

Furthermore, the presence of an electron-withdrawing group on the indole nitrogen can facilitate the formation of an indole nitrogen anion, which can then participate in nucleophilic addition reactions. mdpi.com The electron-deficient nature of N-sulfonylated indoles has been exploited in the synthesis of various complex molecules, including 2,3-dihydro-1H-pyrrolo[1,2-a]indoles through intramolecular nucleophilic aromatic substitution. rsc.org

The table below provides examples of nucleophilic reactions on activated indole systems:

| Indole Derivative | Nucleophile | Conditions | Product | Reference |

| 2-(1,3-dithian-2-yl)-1-phenylsulfonylindole | n-Butyllithium | -78°C | Fragmentation of indole β-ring | semanticscholar.org |

| 3-(1-arenesulfonylalkyl)indoles | Reformatsky reagents | Zinc | C-3 substituted indoles | nih.gov |

| N-H indoles with electron-withdrawing groups | Vinylene carbonate | Base | 4-Indolyl-1,3-dioxolanones | mdpi.com |

Reactivity with Organometallic Reagents (e.g., 3-lithio-1-(phenylsulfonyl)indole)

The reactivity of sulfonylindoles with organometallic reagents is a key aspect of their synthetic utility. While direct reactions of 2-methyl-3-(phenylsulfonyl)-1H-indole with organometallic reagents are a subject of ongoing research, the behavior of related compounds, such as 1-(phenylsulfonyl)indoles, provides significant insights.

A notable example is the generation and reaction of 3-lithio-1-(phenylsulfonyl)indole . This species is typically generated by treating 1-(phenylsulfonyl)-3-iodoindole with two equivalents of tert-butyllithium (B1211817) at low temperatures (-100 °C) in tetrahydrofuran (B95107) (THF). acs.org This lithiated intermediate is highly reactive and can be quenched with various electrophiles to yield 3-substituted indoles. acs.org However, upon warming to room temperature, it rearranges to the more stable 2-lithio-1-(phenylsulfonyl)indole . acs.org

The reaction of 1,2-bis(phenylsulfonyl)-1H-indole, an analog, with organocuprates provides another interesting case. arkat-usa.org While a variety of organometallic nucleophiles fail to induce nucleophilic substitution, organocuprates lead to the formation of 3-substituted 2-(phenylsulfonyl)-1H-indoles. arkat-usa.org For instance, the reaction with lithium dimethylcuprate yields the 3-methylated product. arkat-usa.org This reactivity highlights the capability of the phenylsulfonyl group to act as both a potent electron-withdrawing group and a leaving group, enabling nucleophilic addition to the indole core. arkat-usa.org

These examples underscore the potential of organometallic reagents to effect transformations on the indole ring of phenylsulfonyl-substituted indoles, offering pathways to novel derivatives.

C-3 Nucleophilic Substitution Mechanisms (Addition-Elimination)

The phenylsulfonyl group at the C-3 position of an indole ring renders it an excellent leaving group, facilitating nucleophilic substitution reactions. These reactions typically proceed through an addition-elimination mechanism . nih.govchemistrysteps.com

Under basic conditions, arenesulfonyl indoles can undergo elimination of the arenesulfinic acid to generate a reactive alkylideneindolenine intermediate, which is a vinylogous imine. nih.govrsc.org This intermediate readily reacts with a wide variety of nucleophiles, leading to the formation of C-3 substituted indole derivatives. nih.gov This two-step process, involving the initial addition of the nucleophile to the C-2 position followed by the elimination of the sulfonyl group, is a cornerstone of the reactivity of these compounds. chemistrysteps.comlibretexts.org

The stability of the arylsulfonyl-containing substrates, coupled with the mild reaction conditions often required, makes this a highly successful strategy in organic synthesis. nih.gov The versatility of this method is demonstrated by the broad range of nucleophiles that can be employed, including amines, alcohols, and active methylene (B1212753) compounds. nih.govchemistrysteps.com

This addition-elimination pathway provides a powerful and flexible tool for the C-3 functionalization of indoles, offering an alternative to traditional Friedel-Crafts reactions. nih.govrsc.org

Oxidation and Reduction Chemistry

The indole nucleus in this compound and its analogs can undergo both oxidation and reduction, leading to a variety of transformed products with significant synthetic potential.

Oxidation of Indole Rings to Indolin-3-ones and 2-Oxindoles

The oxidation of indoles can lead to the formation of either indolin-3-ones (indoxyls) or 2-oxindoles, depending on the oxidant and the substitution pattern of the indole. While the formation of 2-oxindoles is a more common outcome with many oxidants, specific methods have been developed to favor the formation of indolin-3-ones. researchgate.net

For instance, the direct oxidation of 1-(phenylsulfonyl)indole (B187392) with magnesium monoperphthalate (MMPP) can yield 1-(phenylsulfonyl)indoxyl (an indolin-3-one). researchgate.net Other methods for the synthesis of indolin-3-ones from indoles include oxidation with dimethyldioxirane (B1199080) or with pyridine-N-oxides catalyzed by a ruthenium-porphyrin complex. researchgate.net

The synthesis of 2-oxindoles, on the other hand, can be achieved through various synthetic methodologies. nih.govorganic-chemistry.org These include intramolecular cyclization reactions of appropriately substituted anilides. nih.gov For example, palladium-catalyzed cyclization of α-chloroacetanilides is a high-yielding method for producing oxindoles. organic-chemistry.org The choice of catalyst, ligand, and base is crucial for the efficient formation of the desired ring system. organic-chemistry.org

The presence of the phenylsulfonyl group can influence the outcome of these oxidation reactions, and the development of selective oxidation methods for sulfonylated indoles remains an active area of research.

Reductive Transformations of the Indole System

The indole ring system can be selectively reduced in either the pyrrole (B145914) or the carbocyclic ring. quimicaorganica.org The choice of reducing agent and reaction conditions determines the outcome of the reduction.

A significant reductive transformation involving sulfonyl indoles is the synthesis of 3-alkylindoles. 3-(1-Arylsulfonylalkyl) indoles can serve as precursors to alkylideneindolenine intermediates. researchgate.net The subsequent regioselective reduction of this intermediate leads to the formation of 3-alkylindole compounds. researchgate.net This method represents a versatile strategy for the synthesis of a variety of 3-substituted indoles. researchgate.net

Furthermore, the sulfone group itself can be the target of reduction. Allylic hydroxy phenyl sulfones, for example, can undergo regioselective and diastereoselective desulfonylation with samarium diiodide (SmI2) in the presence of water. nih.gov This reaction is thought to proceed through a chelated organosamarium intermediate. nih.gov

Functional Group Interconversions of the Sulfone Moiety

The phenylsulfonyl group in this compound is not merely a passive activating group; it can be actively transformed or removed, adding to the synthetic versatility of the parent molecule. The sulfonyl group can act as a directing group in various reactions and can be removed to provide access to compounds that are otherwise difficult to synthesize directly. nih.gov

One of the key transformations is desulfonylation . The arylsulfonyl group in 3-(1-arylsulfonylalkyl) indoles can be eliminated under basic conditions to generate an alkylideneindolenine intermediate, which can then be trapped by nucleophiles or reduced. researchgate.net This elimination is a form of syn elimination, often proceeding through a cyclic transition state, a process known as the Ei mechanism. wikipedia.org

The sulfone group can also be involved in more complex transformations. For example, in the presence of certain nucleophiles, N-sulfonylindoles can undergo cine substitution, where the nucleophile attacks at the C-2 position, and the sulfinate group on the nitrogen acts as the leaving group. researchgate.net

Moreover, the sulfone moiety can direct the stereochemical outcome of reactions. In the asymmetric transfer hydrogenation of ketones, the sulfone group has a strong directing effect, allowing for the predictable synthesis of enantiomerically enriched alcohols. nih.gov The sulfone can then be removed, providing access to chiral alcohols that are challenging to prepare by other means. nih.gov

Reactions with Michael Acceptors

The indole nucleus, particularly when activated by an electron-withdrawing group, can act as a nucleophile in Michael addition reactions. The reaction of indoles with α,β-unsaturated ketones is a well-established method for the synthesis of 3-(3-oxoalkyl)indole derivatives. nih.gov

The reactivity of this compound and its analogs as Michael donors is influenced by the electronic nature of the indole and the reaction conditions. While the phenylsulfonyl group at C-3 would generally decrease the nucleophilicity of the indole ring, related systems demonstrate the feasibility of such reactions. For instance, the Michael addition of indoles to electron-deficient alkenes is often catalyzed by Lewis or protic acids.

Conversely, arenesulfonyl indoles themselves can act as precursors to Michael acceptors. nih.govrsc.org As previously discussed, under basic conditions, they can eliminate the sulfonyl group to form an alkylideneindolenine intermediate. nih.govrsc.org This intermediate is a vinylogous imine and a potent Michael acceptor, readily reacting with a variety of Michael donors. nih.govrsc.orgresearchgate.net This strategy has been widely exploited for the C-3 functionalization of indoles. nih.govrsc.org

Mechanistic Investigations in Indole Sulfone Chemistry

Mechanistic Pathways of Indole (B1671886) Ring Formation

The construction of the indole nucleus, a key step in forming the parent structure of 2-Methyl-3-(phenylsulfonyl)-1H-indole, can be achieved through several mechanistic routes, often employing metal catalysts to facilitate the key bond-forming steps.

One prominent method is the palladium-catalyzed intramolecular oxidative coupling . In this pathway, appropriately substituted N-aryl enamines undergo a cyclization reaction. mdpi.com The mechanism, often enhanced by microwave irradiation, involves the formation of a palladium-enamine complex. This is followed by an intramolecular C-H activation/C-C bond formation step to forge the five-membered ring. An oxidant, such as Cu(II), is typically required to regenerate the active Pd(II) catalyst, completing the catalytic cycle. mdpi.com

Another significant pathway is the copper-catalyzed cyclization of N-aryl enaminones . Computational studies have elucidated this mechanism, showing that the Cu(I) catalyst first coordinates to the deprotonated enaminone substrate. researchgate.net This coordination dramatically increases the acidity of the carbon adjacent to the ketone group. Subsequent deprotonation generates a carbanion that attacks the aryl ring in the rate-determining heterocyclization step. researchgate.net

A metal-free approach involves the electrophilic cyclization of o-alkynyl arylamines . In the synthesis of related 3-selenylindoles, a key intermediate, selenenyl chloride, is formed in situ. This electrophilic species adds to the alkyne, triggering a 5-endo-dig cyclization as the indole nitrogen attacks the resulting electrophilic intermediate to form the heterocyclic ring. nih.gov A similar electrophilic cyclization mechanism can be proposed for sulfonylation.

Table 1: Comparison of Mechanistic Pathways for Indole Ring Formation

| Pathway | Catalyst/Reagent | Key Mechanistic Step | Reference |

|---|---|---|---|

| Palladium-Catalyzed Intramolecular Oxidative Coupling | Pd(OAc)₂, Cu(II) Oxidant | Intramolecular C-H activation and C-C bond formation. | mdpi.com |

| Copper-Catalyzed Cyclization | Cu(I)-phenanthroline | Carbanion attack on the aryl ring following catalyst coordination. | researchgate.net |

| Electrophilic Cyclization | In situ generated electrophile (e.g., ArSCl) | Nucleophilic attack by indole nitrogen onto an activated alkyne. | nih.gov |

Elucidation of Regioselectivity in Indole Functionalization

The indole ring possesses two primary sites for electrophilic attack: C2 and C3. The inherent electronic properties of the indole nucleus favor attack at the C3 position, which is the most electron-rich and leads to a more stable intermediate. youtube.com However, the regiochemical outcome of functionalization can be precisely controlled by the choice of protecting groups, catalysts, and reaction conditions.

Direct sulfonylation of an unprotected indole with reagents like sodium sulfinates typically occurs at the C3 position, reflecting the intrinsic reactivity of the indole core. researchgate.netthieme-connect.com Methods using iodine as a mediator for the reaction between indoles and sodium sulfinates have been shown to be highly regioselective for the C2 position, proceeding through a proposed addition-elimination mechanism. thieme-connect.com

Conversely, when the indole nitrogen is protected with a phenylsulfonyl group (N-phenylsulfonylindole), the directing effect changes. The N-phenylsulfonyl group facilitates the deprotonation (lithiation) at the C2 position through intramolecular chelation, directing subsequent electrophilic attack to this site. bhu.ac.in This contrasts with the lithiation of 1-(phenylsulfonyl)indole (B187392), which can be directed to the C3 position. acs.org

In some cases, the final product's regiochemistry results from a rearrangement. For instance, the double sulfenylation of indole has been shown to proceed via the initial formation of a 3,3-bis-sulfide indolenium intermediate, which then rearranges to the thermodynamically more stable 2,3-bis-sulfide product. nih.gov This type of bhu.ac.inrsc.org-migration suggests that even when C3 is the initial site of attack, subsequent steps can lead to functionalization at C2. nih.govrsc.org

Role of the Phenylsulfonyl Group in Reaction Mechanisms

The phenylsulfonyl group is not a passive spectator in these chemical transformations. Its strong electron-withdrawing nature and its ability to act as a leaving group endow it with multiple roles that are fundamental to the mechanistic landscape of indole-sulfone chemistry.

The sulfonyl group exerts a powerful influence on the stability of adjacent intermediates and transition states. By withdrawing electron density, it can stabilize anionic intermediates, such as carbanions formed during lithiation reactions. bhu.ac.in In reactions involving electrophilic attack on the indole ring, the sulfonyl group at the C3 position influences the stability of the cationic Wheland intermediate.

Computational studies have become an invaluable tool for probing the transient species involved in these reactions. escholarship.org For example, in rearrangements of indole-based ylides, the mechanism can diverge between a metal-free rsc.orgrsc.org-rearrangement and a metal-coordinated bhu.ac.inrsc.org-rearrangement, highlighting the subtle energetic differences between possible transition states. escholarship.org The formation of intermediates like the 3,3-disubstituted indolenium cation demonstrates how the presence of a sulfur-based group can enable unique mechanistic pathways involving migration events. nih.gov

The phenylsulfonyl group is a potent activating and directing group. When attached to the indole nitrogen, it serves several functions:

N-H Acidification : It significantly increases the acidity of the N-H proton, making deprotonation easier under basic conditions. bhu.ac.in

Protecting Group : It protects the nitrogen atom from participating in undesired side reactions. bhu.ac.in

Directing Group : As previously mentioned, it directs metallation and subsequent electrophilic attack to the C2 position. bhu.ac.in

When located at the C3 position, the electron-withdrawing nature of the phenylsulfonyl group deactivates the pyrrole (B145914) ring towards further electrophilic aromatic substitution. However, it can activate the molecule towards other reaction types, such as nucleophilic substitution where it may later act as a leaving group.

Table 2: Directing Effects in the Functionalization of Phenylsulfonyl Indoles

| Substrate | Reagent/Condition | Position of Functionalization | Mechanistic Rationale | Reference |

|---|---|---|---|---|

| 1-(Phenylsulfonyl)indole | n-BuLi / Electrophile | C2 | Chelation-assisted deprotonation. | bhu.ac.in |

| Indole | Sodium Sulfinate / I₂ | C2 | Addition-elimination mechanism. | thieme-connect.com |

| Indole | Sulfonyl Chloride / Cu Catalyst | C3 | Inherent regioselectivity of the indole ring. | researchgate.net |

A key feature of the phenylsulfonyl group is its ability to function as a leaving group in the form of a stable sulfinate anion (:SO₂R⁻). nih.gov This property is exploited in nucleophilic substitution and elimination reactions to expand the molecular diversity of sulfone-containing products. The replacement of the sulfonyl group allows for the introduction of a wide array of other functional groups. This reactivity transforms the sulfonyl group from a directing or activating element into a synthetically versatile handle for subsequent molecular elaboration. nih.gov

Detailed Mechanistic Analysis of Oxidative Processes

Oxidative processes are integral to both the synthesis of the indole sulfone framework and its subsequent reactions. These can be broadly categorized into two types: oxidations that form the indole ring or install the sulfonyl group, and the oxidation of the sulfur atom itself.

The synthesis of 3-sulfonylated indoles can be achieved through the oxidative coupling of indoles and sulfonyl hydrazides or sodium sulfinates. researchgate.net For instance, systems employing tetrabutylammonium (B224687) iodide (TBAI) and tert-butyl hydroperoxide (TBHP) can generate electrophilic sulfur species that attack the indole ring. researchgate.net Similarly, iodine-catalyzed systems that use dimethyl sulfoxide (B87167) (DMSO) as the oxidant facilitate the 3-sulfenylation of indoles, a direct precursor to sulfones. rsc.org

Furthermore, the indole ring itself can be formed via an intramolecular oxidative coupling, where an oxidant like Cu(II) is essential for turning over the palladium catalyst. mdpi.com In some cases, radical mechanisms are involved. The generation of sulfonyl radicals from surrogates like Na₂S₂O₅ can initiate cascades that lead to complex sulfonylated products, demonstrating a pathway distinct from two-electron polar mechanisms. rsc.org

The sulfur atom in a 3-sulfonylindole is in a high oxidation state (S(VI)). However, related compounds like 3-selenylindoles can be selectively oxidized. Treatment with one equivalent of an oxidant like m-CPBA yields the corresponding selenoxide (Se(IV)), while using excess oxidant leads to the selenone (Se(VI)), an analogue of the sulfone. nih.gov This stepwise oxidation provides a mechanistic model for how 3-thioindoles could be oxidized to the target 3-sulfonylindoles, likely proceeding through a sulfoxide intermediate.

Transition State Characterization and Reaction Pathway Mapping

The formation of this compound is a representative example of an electrophilic substitution reaction at the C3 position of the indole nucleus. Mechanistic investigations, primarily through computational chemistry, have shed light on the transition states and reaction pathways involved in the sulfonylation of indoles. While specific experimental data on the transition state of this compound is not extensively documented in publicly available literature, a comprehensive understanding can be constructed from studies on analogous indole sulfonylation reactions.

The reaction typically proceeds via a Friedel-Crafts-type mechanism, where the electron-rich indole ring attacks an electrophilic sulfur species derived from benzenesulfonyl chloride. The presence of the methyl group at the C2 position of the indole ring influences the electron density and steric environment of the nucleophilic C3 position, which in turn affects the energetics of the reaction pathway.

The generally accepted reaction pathway involves the following key steps:

Formation of the Electrophile: In the presence of a Lewis acid or under thermal conditions, benzenesulfonyl chloride can form a more potent electrophilic species.

Nucleophilic Attack: The π-system of the indole ring, with the highest electron density at the C3 position, attacks the electrophilic sulfur atom of the sulfonyl chloride. This step leads to the formation of a cationic intermediate, often referred to as a σ-complex or Wheland intermediate.

Deprotonation: A base present in the reaction mixture abstracts a proton from the C3 position of the σ-complex, restoring the aromaticity of the indole ring and yielding the final product, this compound.

Computational studies on similar indole sulfonylation reactions have allowed for the characterization of the transition states associated with these steps. The transition state for the nucleophilic attack is of particular interest as it represents the rate-determining step of the reaction.

Transition State Geometry

The transition state for the C-S bond formation is characterized by the partial formation of the bond between the C3 atom of the indole and the sulfur atom of the phenylsulfonyl group, and a partial breaking of the S-Cl bond if a catalyst is not involved, or the S-catalyst bond. The geometry of this transition state is crucial in determining the regioselectivity of the reaction. For 2-methylindole (B41428), the attack at C3 is sterically and electronically favored.

| Parameter | Description | Typical Calculated Value (for analogous systems) |

| C3-S Distance | The forming bond between the indole C3 and the sulfonyl sulfur. | 2.2 - 2.5 Å |

| S-Cl Distance | The breaking bond in the sulfonyl chloride. | 2.3 - 2.6 Å |

| C2-C3-S Angle | The angle of approach of the electrophile. | 110 - 115° |

The data in this table is representative of computational studies on the sulfonylation of indole derivatives and may not reflect the exact values for this compound.

Reaction Energy Profile

The reaction pathway can be visualized through a reaction energy profile, which plots the potential energy of the system as a function of the reaction coordinate. The profile for the sulfonylation of an indole would show the relative energies of the reactants, the transition state, the intermediate, and the product.

| Species | Relative Energy (kcal/mol) |

| Reactants (2-Methyl-1H-indole + Benzenesulfonyl chloride) | 0 |

| Transition State 1 (C-S bond formation) | +15 to +25 |

| Intermediate (σ-complex) | +5 to +10 |

| Transition State 2 (Deprotonation) | +2 to +5 (relative to intermediate) |

| Products (this compound + HCl) | -10 to -20 |

This table presents a hypothetical energy profile based on data from analogous electrophilic substitution reactions on indoles. The actual values can vary depending on the specific reaction conditions and computational methods used.

Spectroscopic and Structural Characterization of 2 Methyl 3 Phenylsulfonyl 1h Indole and Derivatives

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography has been instrumental in determining the precise three-dimensional arrangement of atoms within the crystal lattice of 2-Methyl-3-(phenylsulfonyl)-1H-indole and its analogs.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

Detailed crystallographic studies of various derivatives have provided a wealth of information on their bond parameters. For instance, in (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)phenylmethyl acetate (B1210297), the bond lengths and angles are consistent with those observed in similar indole (B1671886) structures. nih.gov The sulfur atom in these compounds typically exhibits a distorted tetrahedral geometry. nih.gov In the case of (E)-Methyl 3-(2-methyl-1-phenylsulfonyl-1H-indol-3-yl)but-2-enoate, the bond angles around the sulfur atom (S1) show significant deviation from the ideal tetrahedral value, with the O1—S1—O2 angle being 120.37 (9)° and the N1—S1—C10 angle being 104.96 (6)°. nih.gov The sum of the bond angles around the indole nitrogen atom (N1) is consistently around 351-359°, indicating sp² hybridization. nih.govnih.govnih.govnih.gov

Torsion angles are crucial for understanding the conformation of the molecule. In (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)phenylmethyl acetate, the torsion angles C7—N1—S1—O2 and C14—N1—S1—O1 of -36.8 (2)° and 51.1 (2)°, respectively, indicate a syn conformation of the sulfonyl moiety. nih.gov Similarly, in 2-Chloromethyl-3-methyl-1-phenylsulfonyl-1H-indole, the torsion angles O2—S1—N1—C7 and O1—S1—N1—C14 are -22.9 (2)° and 54.5 (1)°, also suggesting a syn conformation. nih.gov

Table 1: Selected Bond Angles and Torsion Angles for this compound Derivatives

| Compound | Atom/Group 1 | Atom/Group 2 | Atom/Group 3 | Atom/Group 4 | Angle (°) | Torsion Angle (°) | Reference |

| (E)-Methyl 3-(2-methyl-1-phenylsulfonyl-1H-indol-3-yl)but-2-enoate | O1 | S1 | O2 | 120.37 (9) | nih.gov | ||

| (E)-Methyl 3-(2-methyl-1-phenylsulfonyl-1H-indol-3-yl)but-2-enoate | N1 | S1 | C10 | 104.96 (6) | nih.gov | ||

| (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)phenylmethyl acetate | C7 | N1 | S1 | O2 | -36.8 (2) | nih.gov | |

| (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)phenylmethyl acetate | C14 | N1 | S1 | O1 | 51.1 (2) | nih.gov | |

| 2-Chloromethyl-3-methyl-1-phenylsulfonyl-1H-indole | O2 | S1 | N1 | C7 | -22.9 (2) | nih.gov | |

| 2-Chloromethyl-3-methyl-1-phenylsulfonyl-1H-indole | O1 | S1 | N1 | C14 | 54.5 (1) | nih.gov | |

| N-[(3-Phenylsulfanyl-1-phenylsulfonyl-1H-indol-2-yl)methyl]propionamide | N1 | S1 | O1 | 106.3 (1) | nih.gov | ||

| N-[(3-Phenylsulfanyl-1-phenylsulfonyl-1H-indol-2-yl)methyl]propionamide | N1 | S1 | O2 | 106.4 (1) | nih.gov |

Analysis of Indole Ring Planarity and Sulfonyl Group Orientation

The indole ring system in these derivatives generally exhibits a high degree of planarity. For instance, in three different indole derivatives, the indole ring systems deviate only slightly from planarity, with dihedral angles between the pyrrole (B145914) and benzene (B151609) rings ranging from 0.20 (9)° to 1.65 (9)°. nih.gov In (E)-Methyl 3-(2-methyl-1-phenylsulfonyl-1H-indol-3-yl)but-2-enoate, the indole ring system is also essentially planar, with an r.m.s. deviation of 0.023 (2) Å. nih.gov

A recurring structural feature is the orientation of the phenylsulfonyl group relative to the indole ring. In many derivatives, the phenyl ring of the phenylsulfonyl group is oriented nearly perpendicular to the indole ring system. nih.govresearchgate.net For example, in (2-methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol, the dihedral angle between the phenyl ring and the indole ring system is 80.37 (8)°. nih.gov Similarly, in (E)-Methyl 3-(2-methyl-1-phenylsulfonyl-1H-indol-3-yl)but-2-enoate, this dihedral angle is 86.75 (7)°. nih.gov Other derivatives show dihedral angles of 78.1 (1)°, 82.9 (1)°, and 77.8 (1)° between the phenylsulfonyl ring and the indole system. nih.govnih.govresearchgate.net

Intermolecular and Intramolecular Hydrogen Bonding Interactions

Hydrogen bonding plays a crucial role in stabilizing the molecular and crystal structures of these compounds. Intramolecular C—H···O hydrogen bonds are frequently observed, often forming S(6) ring motifs with an oxygen atom of the sulfonyl group. nih.gov Weak intramolecular C—H···O interactions are also reported to stabilize the molecular structure in compounds like (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)phenylmethyl acetate and 2-Chloromethyl-3-methyl-1-phenylsulfonyl-1H-indole. nih.govnih.gov In N-[(3-Phenylsulfanyl-1-phenylsulfonyl-1H-indol-2-yl)methyl]propionamide, both intramolecular C—H···O and N—H···O hydrogen bonds are present. nih.gov

Intermolecular hydrogen bonds are key to the formation of supramolecular assemblies. Weak O—H···O bonds can link molecules into infinite chains. nih.gov In other cases, weak intermolecular C—H···O interactions contribute to the crystal packing. nih.govelsevierpure.com For N-[(3-Phenylsulfanyl-1-phenylsulfonyl-1H-indol-2-yl)methyl]acetamide, molecules are linked into centrosymmetric dimers via pairs of N—H···O hydrogen bonds. nih.gov

Supramolecular Assembly and Crystal Packing Analysis (e.g., π-π Interactions)

The crystal packing of these indole derivatives is often governed by a combination of hydrogen bonds and other non-covalent interactions. In addition to hydrogen bonding, C—H···π interactions are observed in several structures. nih.govnih.govnih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Confirmation

NMR spectroscopy is a powerful tool for elucidating the structure of these molecules in solution. Both ¹H and ¹³C NMR provide characteristic signals that confirm the molecular framework.

In the ¹H NMR spectrum of a derivative, 5-(1H-indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one, signals for the methyl group appear at 3.19 ppm, an olefinic proton at 6.83 ppm, and an indolyl proton at 11.84 ppm. mdpi.com For various substituted 3-methyl-1H-indoles, the methyl group protons typically resonate around 2.3-2.4 ppm. rsc.org

The ¹³C NMR spectrum provides information about the carbon skeleton. In 5-(1H-indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one, the carbonyl carbon and the methyl carbon are observed at 168.4 ppm and 35.4 ppm, respectively. mdpi.com For simple indoles, the carbon signals are well-resolved, and techniques like DEPT can be used to distinguish between CH, CH₂, and CH₃ groups. tetratek.com.tr In substituted 3-methyl-1H-indoles, the methyl carbon signal appears around 9.6-9.8 ppm. rsc.org The chemical shifts in both ¹H and ¹³C NMR spectra are influenced by the substituents on the indole ring and the phenylsulfonyl group. rsc.orgrsc.org

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Indole Derivatives

| Compound | Nucleus | Functional Group | Chemical Shift (ppm) | Reference |

| 5-(1H-indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one | ¹H | Methyl | 3.19 | mdpi.com |

| 5-(1H-indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one | ¹H | Indolyl NH | 11.84 | mdpi.com |

| 5-Chloro-3-methyl-1H-indole | ¹H | Methyl | 2.32 | rsc.org |

| 6-Chloro-3-methyl-1H-indole | ¹H | Methyl | 2.31 | rsc.org |

| 5-(1H-indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one | ¹³C | Carbonyl | 168.4 | mdpi.com |

| 5-(1H-indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one | ¹³C | Methyl | 35.4 | mdpi.com |

| 5-Chloro-3-methyl-1H-indole | ¹³C | Methyl | 9.63 | rsc.org |

| 6-Chloro-3-methyl-1H-indole | ¹³C | Methyl | 9.67 | rsc.org |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pathways of these compounds. The molecular ion peak (M⁺) confirms the molecular formula. For this compound, the molecular weight is 271.3 g/mol . nih.gov

Electron ionization (EI) mass spectrometry leads to characteristic fragmentation patterns. The molecular ion can undergo various cleavages to produce smaller fragment ions. libretexts.org For 3-(1,2-Diphenylvinyl)-2-methyl-1-phenylsulfonyl-1H-indole, the mass spectrum shows a molecular ion peak at m/z 449 and other significant fragments at m/z 308, 293, and 230 (base peak). researchgate.net The fragmentation of the indole ring itself is a key diagnostic feature. scirp.org For 2-phenyl-1H-indole, the molecular ion is observed at m/z 193. nist.gov The analysis of these fragmentation patterns helps in confirming the structure of the synthesized compounds. libretexts.orgscirp.org

Table 3: Mass Spectrometry Data for this compound and a Derivative

| Compound | Molecular Weight ( g/mol ) | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |

| This compound | 271.3 | 271 | 146, 130 | nih.gov |

| 3-(1,2-Diphenylvinyl)-2-methyl-1-phenylsulfonyl-1H-indole | 449.57 | 449 | 308, 293, 230 | researchgate.net |

Computational and Theoretical Studies of 2 Methyl 3 Phenylsulfonyl 1h Indole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the properties of indole (B1671886) derivatives with a high degree of accuracy.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in 2-Methyl-3-(phenylsulfonyl)-1H-indole. Geometry optimization reveals that the indole ring system is essentially planar. A key structural feature of N-phenylsulfonyl indoles is the relative orientation of the indole and phenyl rings.

Studies on analogous compounds consistently show a nearly orthogonal ("V-shape") conformation between the plane of the indole ring and the plane of the phenylsulfonyl group. researchgate.netnih.gov X-ray crystallographic data from various substituted 1-(phenylsulfonyl)indoles confirm this, with reported dihedral angles typically ranging from 72° to 89°. nih.govnih.govmdpi.comnih.gov For instance, in 2-chloromethyl-3-methyl-1-phenylsulfonyl-1H-indole, the dihedral angle is 78.1(1)° nih.gov, and in (2-methyl-1-(phenylsulfonyl)-1H-indol-3-yl)methanol, it is 80.37(8)° mdpi.com. This perpendicular arrangement minimizes steric hindrance between the two bulky ring systems. The sum of the bond angles around the sulfonamide nitrogen atom is typically close to 360°, indicating sp² hybridization and a trigonal planar geometry for the nitrogen atom within the indole ring. nih.gov

Table 1: Representative Dihedral Angles in Phenylsulfonyl Indole Derivatives

| Compound | Dihedral Angle (Indole/Phenyl) | Method |

| 2-Chloromethyl-3-methyl-1-phenylsulfonyl-1H-indole nih.gov | 78.1 (1)° | X-ray Crystallography |

| (2-Methyl-1-(phenylsulfonyl)-1H-indol-3-yl)methanol mdpi.com | 80.37 (8)° | X-ray Crystallography |

| 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde nih.gov | 79.08(6)° and 72.83(5)° | X-ray Crystallography |

| 3-Cyano-1-(phenylsulfonyl)indole mdpi.com | 85.4(2)° | X-ray Crystallography |

| 2-Cyano-1-(phenylsulfonyl)indole mdpi.com | 87.2(7)° | X-ray Crystallography |

The electronic properties of this compound are dictated by the interplay between the electron-rich indole nucleus and the strongly electron-withdrawing phenylsulfonyl group. DFT calculations are used to map the electronic landscape of the molecule, primarily through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

In related phenylsulfonyl indoles, the HOMO is typically localized on the electron-rich indole ring, particularly around the C2-C3 double bond. mdpi.comresearchgate.net The LUMO, in contrast, is generally centered on the phenylsulfonyl moiety and the adjacent C3 position of the indole ring. mdpi.comresearchgate.net This distribution is a direct consequence of the phenylsulfonyl group's electron-withdrawing nature. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity.

Analysis of the charge distribution shows a significant polarization of the molecule. The oxygen atoms of the sulfonyl group carry a substantial negative charge, while the sulfur atom and the indole nitrogen are relatively electron-deficient. This charge distribution is crucial for understanding intermolecular interactions and the molecule's reactivity profile.

Table 2: Predicted Frontier Molecular Orbital Characteristics

| Molecular Orbital | Predicted Localization | Implication |

| HOMO | Indole Ring (esp. C2-C3 bond) | Site of electrophilic attack (if not deactivated) |

| LUMO | Phenylsulfonyl Group and C3 of Indole | Site of nucleophilic attack |

The bond connecting the sulfur atom of the phenylsulfonyl group to the indole nitrogen (S-N bond) is a key rotational axis. While the nearly orthogonal conformation is the most stable, rotation around this bond is possible. DFT and Intrinsic Reaction Coordinate (IRC) calculations on similar molecules, such as 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, have been used to quantify the energy barrier for this rotation. researchgate.netnih.govnih.gov

These studies have shown that the rotational barrier is relatively low, estimated to be within the range of 2.5 to 5.5 kcal/mol. researchgate.netnih.govnih.gov This low barrier indicates significant conformational flexibility at room temperature, allowing the phenyl group to rotate relative to the indole scaffold. This flexibility can be important for its interaction with biological targets, as it allows the molecule to adopt different conformations to fit into a binding site. The existence of multiple conformers differing by rotation about the S-N bond has been observed in the crystal structures of related compounds. nih.gov

Theoretical calculations corroborate experimental observations that the phenylsulfonyl group at the C3 position profoundly influences the reactivity of the indole ring. The primary role of the 3-(phenylsulfonyl) group is to act as an excellent leaving group (as arenesulfinic acid) under basic conditions. nih.gov This facilitates the formation of a highly reactive alkylideneindolenine intermediate (a type of vinylogous imine). nih.gov

This intermediate is a potent electrophile, making the C3 position susceptible to attack by a wide range of nucleophiles. nih.gov Therefore, DFT studies predict that this compound will serve as a valuable precursor for the synthesis of various C3-substituted 2-methylindoles. The reaction is initiated by deprotonation at the N1 position, followed by the elimination of the phenylsulfinate anion. The theoretical modeling of this reaction pathway helps in understanding the mechanism and optimizing reaction conditions for synthetic applications. This reactivity pattern provides a viable alternative to classical Friedel-Crafts reactions for the C3-functionalization of indoles. nih.gov

Molecular Dynamics Simulations

While DFT provides static pictures of molecular properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations have been applied to related N-arylsulfonyl-indole derivatives to understand their interactions within complex biological environments, such as the active site of an enzyme. frontiersin.orgmdpi.com

For this compound, MD simulations could be employed to:

Explore its conformational landscape in different solvents.

Simulate its binding process to a biological target, identifying key intermolecular interactions (like hydrogen bonds and π-stacking) that stabilize the complex. mdpi.com

Assess the stability of the ligand-protein complex over time, validating docking results and providing insights into the mechanism of action if the compound has biological activity. frontiersin.orgmdpi.com

Study the dynamic behavior of the molecule, including the flexibility of the S-N bond and its impact on binding affinity.

These simulations calculate the trajectory of atoms by solving Newton's equations of motion, providing a moving picture of the molecule's behavior and its interactions.

Quantum Chemical Analysis of Reaction Energetics and Transition States

Quantum chemical methods are crucial for dissecting the mechanisms of chemical reactions involving this compound and its analogs. By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct a detailed energy profile for a given reaction.

Studies on the reactions of 3-(1-tosylalkyl)indoles have used such analyses to propose plausible mechanisms. nih.gov For example, in catalyzed reactions, calculations can identify the structures of key transition states (e.g., TS14 and TS15 in a proposed mechanism), helping to explain the observed stereoselectivity. nih.gov The energy difference between competing transition states can determine the major product of a reaction.

For the nucleophilic substitution at the C3 position of this compound, quantum chemical analysis can:

Model the initial deprotonation and subsequent elimination of the phenylsulfinate group.

Calculate the activation energy required for the formation of the critical alkylideneindolenine intermediate.

Investigate the energetics of the nucleophilic attack on this intermediate.

Elucidate the role of catalysts or bases in lowering the energy barriers of the reaction.

This detailed mechanistic understanding is invaluable for designing new synthetic methodologies and predicting the outcomes of unknown reactions.

Molecular Modeling for Structure-Reactivity Relationships

Computational and theoretical studies, particularly molecular modeling, have become indispensable tools for elucidating the intricate relationship between the three-dimensional structure of a molecule and its chemical reactivity. In the case of this compound, molecular modeling provides crucial insights into its conformational preferences, electronic properties, and intermolecular interactions, all of which dictate its behavior in chemical reactions.

Conformational Analysis and Geometric Parameters

The reactivity of this compound is significantly influenced by the spatial arrangement of its constituent rings—the indole nucleus and the phenylsulfonyl group. X-ray crystallography studies on related substituted 1-(phenylsulfonyl)indole (B187392) derivatives, complemented by computational methods, have consistently shown a nearly orthogonal orientation between the indole ring system and the sulfonyl-bound phenyl ring. nih.gov For instance, in derivatives like 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole, this interplanar angle is reported to be 76.40 (9)°. nih.gov Similarly, for 2-chloromethyl-3-methyl-1-phenylsulfonyl-1H-indole and (2-methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol, the dihedral angles are 78.1 (1)° and 80.37 (8)° respectively. nih.govnih.gov This perpendicular arrangement minimizes steric hindrance between the two bulky groups.

Density Functional Theory (DFT) calculations, often at the B3LYP/6-31G(d,p) level of theory, are employed to optimize the molecular geometry and corroborate experimental findings. nih.gov These calculations are crucial for understanding the molecule's ground-state geometry in the absence of crystal packing forces. The optimized geometry from these models provides precise data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding its steric and electronic properties.

The nitrogen atom of the indole ring is typically found to be sp²-hybridized, as indicated by the sum of bond angles around it being close to 360°. nih.gov This planarity of the indole moiety is a key feature influencing its aromaticity and, consequently, its reactivity.

Electronic Properties and Reactivity Descriptors

Molecular orbital calculations are central to understanding the electronic landscape of this compound and predicting its reactivity. The distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap are critical reactivity descriptors.

The phenylsulfonyl group acts as a strong electron-withdrawing group. This has a profound effect on the electronic distribution within the indole ring, which is inherently electron-rich. This electronic perturbation is key to its reactivity. For example, in the related 1-(benzenesulfonyl)-2-methyl-1H-indole-3-carbaldehyde, it was observed that the presence of the formyl group in conjugation with the ring system leads to a reduction in the carbonyl stretching frequency, an effect that can be rationalized through computational vibrational analysis. researchgate.net

Intermolecular Interactions and Supramolecular Chemistry

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in the solid state. nih.gov For derivatives of this compound, these analyses have revealed the significance of various weak interactions in dictating the crystal packing. These interactions include:

π–π stacking: Interactions between the aromatic rings of the indole system and the phenylsulfonyl group.

C–H···π interactions: Hydrogen bonds involving C-H donors and the π-systems of the aromatic rings.

C–H···O interactions: Weak hydrogen bonds between C-H groups and the oxygen atoms of the sulfonyl group. nih.govnih.gov

The energies of these interactions can be calculated using computational models like the CE-B3LYP energy model. nih.gov For instance, the interaction energies associated with the pairing of antiparallel indole systems can be as significant as -60.8 kJ mol⁻¹, highlighting the strength of these non-covalent forces in the supramolecular assembly. nih.gov Understanding these interactions is not only crucial for crystal engineering but also provides insights into how the molecule might interact with biological macromolecules or other reactants in solution.

The following table summarizes key geometric parameters for compounds structurally related to this compound, as determined by X-ray crystallography and supported by computational models.

| Compound Name | Dihedral Angle between Indole and Phenyl Rings | Reference |

| 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole | 76.40 (9)° | nih.gov |

| 2-chloromethyl-3-methyl-1-phenylsulfonyl-1H-indole | 78.1 (1)° | nih.gov |

| (2-methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol | 80.37 (8)° | nih.gov |

| 3-acetyl-2-ethyl-1-(phenylsulfonyl)indole | 76.9 (6)° | researchgate.net |

| 2-benzyl-1-(phenylsulfonyl)indole | 82.9 (3)° | researchgate.net |

| 3-trimethylsilylethynyl-1-(phenylsulfonyl)indole | 89.6 (2)° | researchgate.net |

This structural data, derived from a combination of experimental and computational methods, is fundamental to building accurate structure-reactivity relationships for this class of compounds.

Applications in Organic Synthesis and Chemical Building Blocks

2-Methyl-3-(phenylsulfonyl)-1H-indole as a Versatile Synthetic Intermediate

This compound is recognized for its role as a versatile synthetic intermediate. The phenylsulfonyl group at the C-3 position of the indole (B1671886) ring acts as an effective leaving group. This characteristic allows for the in-situ generation of a reactive alkylideneindolenine intermediate under basic conditions. This intermediate can then readily react with a variety of nucleophilic reagents, leading to the formation of diverse C-3 substituted indole derivatives. The stability of the starting arylsulfonyl indole and the mild reaction conditions required contribute to its success in organic synthesis. nih.gov

The indole framework itself is a significant structural motif found in numerous natural products and pharmacologically active compounds. nih.govmdpi.com The presence of the 2-methyl group provides additional steric and electronic influence on its reactivity. The combination of the indole core, the methyl group, and the activating phenylsulfonyl group makes this compound a powerful tool for chemists to build complex molecular architectures.

Use in the Preparation of Advanced Indole Derivatives and Complex Heterocycles

The utility of this compound extends to the synthesis of a wide array of advanced indole derivatives and intricate heterocyclic systems.

The phenylsulfonyl group plays a crucial role in directing the synthesis of fused indole systems. For instance, in the Barton-Zard pyrrole (B145914) synthesis starting from 3-nitroindoles, the choice of the N-indole protecting group determines the resulting fused heterocycle. Specifically, the use of a phenylsulfonyl protecting group on the indole nitrogen facilitates a fragmentation-rearrangement sequence that leads to the formation of the pyrrolo[2,3-b]indole (B14758588) ring system. nih.gov In contrast, other protecting groups like N-benzyl or N-ethoxycarbonyl yield the isomeric pyrrolo[3,4-b]indole (B14762832) system. nih.gov This highlights the specific and influential role of the phenylsulfonyl group in guiding the reaction pathway towards a particular fused indole architecture.

A general representation of this transformation is depicted in the following reaction scheme:

Scheme 1: Synthesis of Pyrrolo[2,3-b]indoles| Reactants | Conditions | Product |

|---|---|---|

| 3-nitro-1-(phenylsulfonyl)indole, Tosylmethyl isocyanide | DBU, THF, Room Temperature | Pyrrolo[2,3-b]indole derivative |

This table illustrates a key synthetic route where the phenylsulfonyl group is instrumental.

This compound can serve as a precursor for various functional groups, including carbonyls, amines, and nitriles, further demonstrating its versatility.

Carbonyl Compounds: The indole-3-carboxaldehyde (B46971) moiety, which can be conceptually derived from precursors like this compound through subsequent transformations, is a key intermediate for a variety of biologically active compounds. researchgate.net The carbonyl group at the C-3 position readily undergoes C-C and C-N bond-forming reactions and reductions, providing access to a wide range of derivatives. researchgate.net For example, oxidation of related (1-(phenylsulfonyl)-1H-indol-2-yl)methanol derivatives can yield the corresponding aldehyde. nih.gov

Amines: The strategic placement of functional groups on the indole ring allows for the synthesis of various amine derivatives. While direct conversion from this compound to amines is not explicitly detailed in the provided context, the indole scaffold is a common core in many amine-containing bioactive molecules. The derivatization of the indole core, facilitated by the phenylsulfonyl group, can lead to intermediates that are then converted to amines.

Nitriles: The indole-2-carbonitrile and indole-3-carbonitrile frameworks are important building blocks in medicinal chemistry. nih.govresearchgate.net The nitrile function can be introduced through various synthetic routes, and the reactivity of the indole core, as modulated by substituents like the phenylsulfonyl group, can be harnessed to prepare these valuable nitrile derivatives. For example, methods exist for the direct conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles, showcasing the transformation of a side chain into a nitrile group on an indole scaffold. nih.gov

Contribution to the Development of Novel Synthetic Methodologies

The unique reactivity of this compound and related arenesulfonyl indoles has spurred the development of new synthetic methods. nih.gov The ability of the arenesulfonyl group to act as a leaving group to generate a reactive alkylideneindolenine intermediate has been exploited in various transformations. nih.gov This has led to the development of catalytic, enantioselective reactions for the C-3 functionalization of indoles. For example, organocatalytic methods using chiral thioureas and cinchona alkaloid derivatives have been successfully employed for the asymmetric Michael addition of nucleophiles to the in situ-generated intermediate. nih.gov These methodologies provide efficient access to chiral 3-substituted indole derivatives, which are of significant interest in medicinal chemistry. nih.gov

Strategies for Chemical Diversity through Indole Core Derivatization

The concept of diversity-oriented synthesis (DOS) aims to create structurally diverse collections of small molecules. scispace.com this compound is an excellent starting point for DOS due to the multiple reactive sites on the indole core that can be selectively functionalized. Strategies for achieving chemical diversity from this scaffold include:

Functionalization at the C-3 position: As discussed, the phenylsulfonyl group facilitates the introduction of a wide range of substituents at this position. nih.gov

Modification of the N-1 position: The indole nitrogen can be functionalized with various protecting or directing groups, which can influence the reactivity of the indole ring and be a point of diversification. nih.gov

Substitution on the benzene (B151609) ring: The benzene portion of the indole nucleus can be substituted with various functional groups, leading to a library of analogs with different electronic and steric properties.

Reactions involving the 2-methyl group: The methyl group itself can be a site for further chemical modification. For instance, it can undergo reactions like halogenation. nih.gov

By systematically exploring these derivatization strategies, a large and diverse library of indole-based compounds can be generated from a single, versatile precursor like this compound.

Q & A

Q. What synthetic strategies are available for preparing sulfonylated indole derivatives like 2-Methyl-3-(phenylsulfonyl)-1H-indole?

While direct synthesis of the 3-sulfonyl derivative is not explicitly detailed in the literature, analogous methods for 1-sulfonyl indoles provide foundational approaches. For example, Ramathilagam et al. (2011) demonstrated sulfonylation at the indole 1-position using benzenesulfonyl chloride, benzene as a solvent, tetrabutyl ammonium hydrogensulfate as a phase-transfer catalyst, and biphasic conditions (aqueous NaOH). Adapting this methodology to the 3-position may require regioselective control via directing groups or protecting strategies . Key optimization parameters include stoichiometry (1:1.2 indole:sulfonyl chloride), reaction time (2 hours at room temperature), and recrystallization from methanol for purification.

Q. How is X-ray crystallography utilized to resolve the molecular structure of sulfonylated indoles?

Structural determination often employs SHELX programs (e.g., SHELXL for refinement), which handle H-atom positioning via riding models (aromatic H: 0.93 Å, methyl H: 0.96 Å) and thermal parameter constraints. For example, the 1-sulfonyl indole derivative in was refined to an R factor of 0.065, with weak hydrogen bonding analyzed using displacement parameters (Uiso(H) = 1.2–1.5Ueq(C)) . Validation tools like PLATON ( ) ensure data integrity by checking for disorders or missed symmetry .

Q. What spectroscopic techniques are critical for characterizing this compound post-synthesis?

High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z calculated vs. observed), while NMR (1H/13C) identifies substitution patterns. Crystallography provides absolute configuration, as seen in , where methoxybenzyl and sulfonyl groups were spatially resolved. Additionally, IR spectroscopy can validate sulfonyl (S=O) stretches near 1350–1150 cm⁻¹ .

Q. Which pharmacological assays are typically used to evaluate the bioactivity of sulfonylated indoles?

Standard assays include antimicrobial susceptibility testing (e.g., MIC determination against bacterial/fungal strains), antiviral screens (e.g., hepatitis B inhibition), and cytotoxicity assays (e.g., MTT on cancer cell lines). highlights indole derivatives’ broad activity, suggesting similar protocols for the target compound .

Advanced Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound?

Q. What strategies resolve contradictions between computational predictions and experimental bioassay results?

Discrepancies may arise from solvation effects or protein flexibility. Re-optimize docking parameters (e.g., grid box size, flexibility of active-site residues) or employ molecular dynamics simulations to account for conformational changes. emphasizes iterative refinement using both in silico and in vitro data to validate pharmacophore models .

Q. How are non-classical hydrogen bonding interactions analyzed in the crystal lattice of sulfonylated indoles?

Weak interactions (e.g., C–H···π or π-stacking) are modeled using crystallographic software (Mercury, Olex2). For instance, describes chains along the [001] direction via N–H···π interactions, refined using SHELXL with high data-to-parameter ratios (14.8:1). Hirshfeld surface analysis quantifies interaction contributions (e.g., dnorm plots) .

Q. What synthetic modifications enhance the physicochemical properties or bioactivity of this compound?

Substituent engineering at the indole 3-position (e.g., introducing electron-withdrawing groups like carbaldehyde) can improve solubility or target affinity. shows that carbaldehyde derivatives are recrystallized from methanol, suggesting polarity adjustments. Computational logP predictions (e.g., SwissADME) guide hydrophobicity optimization .

Q. How do researchers address crystallographic disorder or low-resolution data during refinement?

SHELXL’s PART instruction partitions disordered atoms, while ISOR restraints stabilize anisotropic displacement parameters. For low-resolution data (e.g., >1 Å), constraints like SIMU or DELU in SHELXL mitigate overfitting. underscores the importance of validation metrics (e.g., R factor ≤ 0.07, Δρmax < 1 eÅ⁻³) .

Q. What methodologies validate the regioselectivity of sulfonylation in indole derivatives?

Competitive reactions using isotopic labeling (e.g., deuterated solvents) or computational DFT studies (Gaussian) predict favored reaction pathways. For example, steric and electronic effects at the 3-position may require bulky bases (e.g., DIPEA) to direct sulfonylation. ’s phase-transfer catalysis approach could be adapted with regioselective additives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.